1-[(Tert-butoxy)methyl]-2-nitrobenzene
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Overview
Description
1-[(Tert-butoxy)methyl]-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the second position and a tert-butoxy methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)methyl]-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-[(tert-butoxy)methyl]benzene. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(Tert-butoxy)methyl]-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-[(Tert-butoxy)methyl]-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols or carboxylic acids.
Scientific Research Applications
1-[(Tert-butoxy)methyl]-2-nitrobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)methyl]-2-nitrobenzene largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The tert-butoxy methyl group can stabilize intermediates formed during chemical reactions, influencing the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
1-[(Tert-butoxy)methyl]-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-[(Tert-butoxy)methyl]-2-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-[(Tert-butoxy)methyl]-2-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 1-[(Tert-butoxy)methyl]-2-nitrobenzene is unique due to the combination of the electron-withdrawing nitro group and the electron-donating tert-butoxy methyl group
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRVSIJGFMCRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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